molecular formula C16H22O5S B13411329 (4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Cat. No.: B13411329
M. Wt: 326.4 g/mol
InChI Key: NFVMLWMNJOOWJW-RYPNDVFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a complex organic molecule characterized by its unique structural features It contains a pyrano[3,2-d][1,3]dioxine core, which is a fused bicyclic system, and is substituted with a dimethyl group, a 4-methylphenylsulfanyl group, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrano[3,2-d][1,3]dioxine core, followed by the introduction of the dimethyl, 4-methylphenylsulfanyl, and hydroxyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications and to optimize its efficacy and safety.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol include other pyrano[3,2-d][1,3]dioxine derivatives with different substituents. These compounds share the same core structure but differ in the nature and position of the substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H22O5S

Molecular Weight

326.4 g/mol

IUPAC Name

(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C16H22O5S/c1-9-4-6-10(7-5-9)22-15-13(18)12(17)14-11(20-15)8-19-16(2,3)21-14/h4-7,11-15,17-18H,8H2,1-3H3/t11-,12-,13-,14-,15+/m1/s1

InChI Key

NFVMLWMNJOOWJW-RYPNDVFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)(C)C)O)O

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)(C)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.